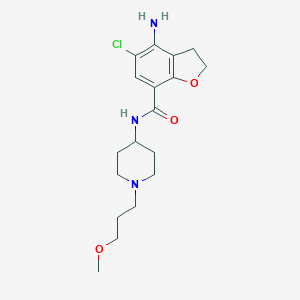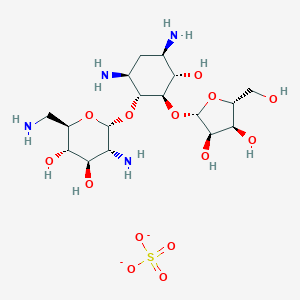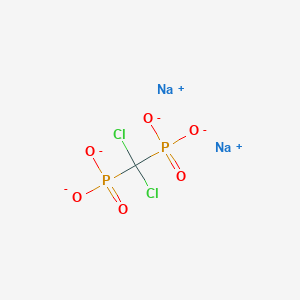
Ticlopidine hydrochloride
Vue d'ensemble
Description
Ticlopidine hydrochloride is a platelet aggregation inhibitor . It is used to prevent strokes in patients who have already had a stroke, or those who are at high risk of having a stroke . It is also used in combination with aspirin to prevent blood clots in patients who have had a coronary stent placed .
Synthesis Analysis
Ticlopidine can be synthesized through a promising novel five-step synthetic approach. This method provides ticlopidine in 60% overall yield from readily available starting material viz. thiophene . All steps afforded excellent yields and are operationally simple and environmentally acceptable .Molecular Structure Analysis
Ticlopidine hydrochloride is chemically 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride . Its molecular formula is C14H14ClNS.HCl having molecular weight 300.25 g/mole .Chemical Reactions Analysis
Ticlopidine is a prodrug that is metabolised to an active form, which blocks the ADP receptor that is involved in GPIIb/IIIa receptor activation leading to platelet aggregation . It is freely soluble in water and self-buffers to a pH of 3.6. It also dissolves freely in methanol, is sparingly soluble in methylene chloride and ethanol, slightly soluble in acetone and insoluble in a buffer solution of pH 6.3 .Physical And Chemical Properties Analysis
Ticlopidine hydrochloride is a white crystalline solid . It is freely soluble in water and self-buffers to a pH of 3.6. It also dissolves freely in methanol, is sparingly soluble in methylene chloride and ethanol, slightly soluble in acetone and insoluble in a buffer solution of pH 6.3 . It has a molecular weight of 300.25 .Applications De Recherche Scientifique
Anti-Platelet Aggregation Drug
Ticlopidine hydrochloride is a potent thienopyridine anti-platelet aggregation drug . It is an effective, well-known, and long-acting inhibitor of platelet aggregation . This inhibitory activity is useful for treating a variety of diseases .
Stroke Prevention
Ticlopidine is considered a second-line option for the prevention of thrombotic strokes among patients who have previously had a TIA (transient ischaemic attack) or stroke . It is superior to aspirin for the prevention of future strokes or death .
Treatment of Unstable Angina and Myocardial Infarction
Ticlopidine has off-label applications, including the acute treatment of unstable angina and myocardial infarction .
Prevention of Heart Attack
Another off-label application of Ticlopidine is the prevention of heart attacks .
Treatment of Peripheral Vascular Disease
Ticlopidine is also used off-label for the treatment of peripheral vascular disease .
Treatment of Diabetic Eye Disease
Diabetic eye disease is another condition for which Ticlopidine is used off-label .
Treatment of Sickle-Cell Disorder
Ticlopidine is used off-label for the treatment of sickle-cell disorder .
Quality-Adjusted Life Years (QALYs) Prolongation
Ticlopidine hydrochloride is believed to have saved life years in many patients with ischemic cerebral vascular diseases in Japan . Over the past 20 years, it has resulted in a net benefit of 15,792 lives saved and an increase of 382,191 QALYs .
Mécanisme D'action
Target of Action
Ticlopidine hydrochloride primarily targets the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that leads to blood clot formation. By acting on this receptor, ticlopidine hydrochloride can effectively inhibit platelet aggregation .
Mode of Action
Ticlopidine hydrochloride is a prodrug, which means it is metabolized in the body to produce an active form . This active metabolite blocks the ADP receptor involved in the activation of the GPIIb/IIIa receptor complex . This complex is essential for platelet aggregation as it allows fibrinogen to bind to the platelet surface, enabling platelets to stick together . By blocking the ADP receptor, ticlopidine hydrochloride prevents the activation of the GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
Ticlopidine hydrochloride affects several interdependent pathways of platelet activation. It inhibits platelet aggregation mediated by various inducers, including ADP, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet-activating factor . The drug appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site .
Pharmacokinetics
Ticlopidine hydrochloride has a bioavailability of over 80%, indicating that a significant proportion of the drug is absorbed into the bloodstream when taken orally . It is primarily metabolized in the liver . The elimination half-life of ticlopidine hydrochloride is about 12 hours after a single dose and 4-5 days after repeated dosing . The drug is excreted through the kidneys and feces .
Result of Action
The primary molecular effect of ticlopidine hydrochloride is the inhibition of platelet aggregation . On a cellular level, this results in a reduction in the formation of blood clots. This effect is beneficial in preventing conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .
Safety and Hazards
Ticlopidine can cause life-threatening hematological adverse reactions, including neutropenia/agranulocytosis, thrombotic thrombocytopenic purpura (TTP) and aplastic anemia . During the first 3 months of treatment, patients receiving Ticlopidine must, therefore, be hematologically and clinically monitored for evidence of neutropenia or TTP . If any such evidence is seen, Ticlopidine should be immediately discontinued .
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKNGOHFNXIVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202141 | |
| Record name | Ticlopidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ticlopidine hydrochloride | |
CAS RN |
53885-35-1 | |
| Record name | Ticlopidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53885-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticlopidine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TICLOPIDINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ticlopidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(o-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICLOPIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1L4914FMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















